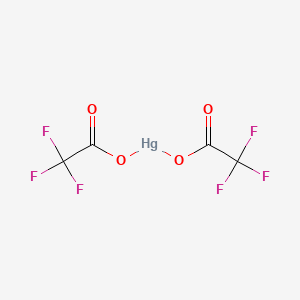

Hg(TFA)2

CAS No.:

Cat. No.: VC16188391

Molecular Formula: C4F6HgO4

Molecular Weight: 426.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4F6HgO4 |

|---|---|

| Molecular Weight | 426.62 g/mol |

| IUPAC Name | bis[(2,2,2-trifluoroacetyl)oxy]mercury |

| Standard InChI | InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |

| Standard InChI Key | WMHOESUUCMEQMS-UHFFFAOYSA-L |

| Canonical SMILES | C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |

Introduction

Chemical Structure and Coordination Chemistry

Hg(TFA)₂ adopts a distorted octahedral geometry, with mercury(II) centers coordinated by two bidentate trifluoroacetate ligands. Each trifluoroacetate group () binds via oxygen atoms, creating a stable yet reactive complex. Structural studies, such as those involving 2,2'-bipyridyl (bipy) ligands, reveal that Hg(TFA)₂ can form diverse coordination complexes. For instance, in the presence of bipy, Hg(TFA)₂ undergoes ligand displacement to generate species like , where trifluoroacetate is entirely excluded from the coordination sphere . This flexibility underscores its utility in designing metal-organic frameworks and catalytic systems.

The trifluoroacetate ligands impart distinct electronic properties. The strong electron-withdrawing effect of the groups polarizes the Hg–O bonds, enhancing the electrophilicity of the mercury center. This characteristic is critical in reactions requiring activation of π-systems, such as alkenes and alkynes.

Synthesis and Purification

Hg(TFA)₂ is typically synthesized via the reaction of mercury(II) oxide () or mercury(II) chloride () with trifluoroacetic acid () :

The reaction proceeds under mild conditions, yielding high-purity Hg(TFA)₂ after recrystallization from solvents like dichloromethane or ether. Alternative routes using mercury(II) nitrate or perchlorate are less common due to handling challenges.

Physical and Chemical Properties

Hg(TFA)₂ exhibits notable solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Its thermal stability (decomposition above 200°C) allows for use in high-temperature reactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 426.63 g/mol |

| Melting Point | 112–115°C (decomposes) |

| Solubility in DMSO | >200 mg/mL |

| Electrophilicity (Hammett σ) | +0.88 (per trifluoroacetate group) |

The trifluoroacetate groups also confer resistance to hydrolysis compared to acetate analogs, enabling reactions in mildly aqueous environments .

Applications in Organic Synthesis

Electrophilic Cyclization Reactions

Hg(TFA)₂ excels in promoting cyclizations of unsaturated substrates. For example, 3-bromo-1-phenylprop-2-ynyl aryl ethers undergo Hg(TFA)₂-mediated cyclization to yield flavanones, a class of flavonoids with biological activity . The reaction proceeds via mercury-stabilized carbocation intermediates, ensuring high regioselectivity:

Stereoselective Glycosylation

In carbohydrate chemistry, Hg(TFA)₂ facilitates stereoselective formation of C-glycosidic bonds. For instance, treatment of alkene-alcohol derivatives with Hg(TFA)₂ induces cyclization to furanose or pyranose structures with β-anomeric preference, driven by steric and electronic effects .

Oxidative Transformations

Hg(TFA)₂ acts as a mild oxidizer in the conversion of thiols to disulfides and alcohols to ketones. Its low redox potential minimizes over-oxidation, making it ideal for sensitive substrates.

Comparison with Other Mercury(II) Salts

Hg(TFA)₂ distinguishes itself from conventional mercury salts through enhanced reactivity and selectivity:

| Salt | Reactivity in Cyclization | Solubility in DMSO | Cost ($/g) |

|---|---|---|---|

| Hg(TFA)₂ | High | Excellent | 12.7 |

| Hg(OAc)₂ | Moderate | Good | 1.35 |

| HgCl₂ | Low | Poor | 0.67 |

| Hg(ClO₄)₂ | High | Moderate | 2.83 |

Data sourced from comparative studies on mercury salt reactivity and pricing .

The trifluoroacetate ligand’s electron-withdrawing nature accelerates reaction kinetics compared to acetate or chloride analogs.

Recent Advances and Future Directions

Recent studies explore Hg(TFA)₂’s role in synthesizing bicyclic nucleosides and heterocyclic pharmaceuticals . Additionally, efforts to mitigate environmental impact focus on ligand modification to reduce TFA liberation. Catalytic applications, such as asymmetric cyclopropanations, represent an underexplored frontier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume